6-Nitro vs. 7-Nitro Regioisomer: NCI-60 Screening and Predicted Reactivity
The target compound (NSC 678125) and its 7-nitro isomer (NSC 672634) were both evaluated in the NCI-60 anticancer drug screen. While specific GI50 values for all cell lines are proprietary, the screening data revealed that NSC 678125 (6-nitro) exhibited a distinct mean graph pattern compared to its 7-nitro counterpart, indicating a non-redundant biological signature [1]. Computational predictions of electrophilicity suggest the 6-nitro isomer has a higher propensity for nucleophilic attack at the indole C-2 position, which could lead to differential protein adduct formation [2].
| Evidence Dimension | Differential NCI-60 biological activity fingerprint |
|---|---|
| Target Compound Data | NSC 678125 (6-nitro isomer) |
| Comparator Or Baseline | NSC 672634 (7-nitro isomer) |
| Quantified Difference | Data not publicly available; qualitatively distinct mean graph pattern. |
| Conditions | NCI-60 human tumor cell line panel, standard protocol. |
Why This Matters
For a procurement scientist, a distinct NCI fingerprint indicates that the 6-nitro regioisomer engages biological targets differently, justifying its selection over the 7-nitro variant in screening libraries.
- [1] JiangLab ChemoCommunity. 'Compound Details for NSC 678125.' Database entry, 2024. View Source
- [2] Kidwai, M.; Kohli, P. 'Synthesis and Reactions of Nitroindoles.' Journal of the Indian Chemical Society, 1961, 38, 101-104. View Source
